molecular formula C15H17N3O3 B2618607 N-(2-METHOXY-5-METHYLPHENYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE CAS No. 1448131-56-3

N-(2-METHOXY-5-METHYLPHENYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE

Cat. No.: B2618607
CAS No.: 1448131-56-3
M. Wt: 287.319
InChI Key: HHABIEBEAMTALO-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-Methylphenyl)-5H,6H,7H-Pyrazolo[3,2-b][1,3]Oxazine-2-Carboxamide is a heterocyclic compound featuring a fused pyrazolo-oxazine core. Its structure includes a carboxamide group linked to a 2-methoxy-5-methylphenyl substituent, which contributes to its unique physicochemical properties.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10-4-5-13(20-2)11(8-10)16-15(19)12-9-14-18(17-12)6-3-7-21-14/h4-5,8-9H,3,6-7H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHABIEBEAMTALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=NN3CCCOC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-METHOXY-5-METHYLPHENYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,2-b][1,3]oxazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxy-methylphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N-(2-METHOXY-5-METHYLPHENYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-METHOXY-5-METHYLPHENYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-METHOXY-5-METHYLPHENYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two analogues, focusing on structural features, functional groups, and inferred properties.

Structural and Functional Group Analysis

Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Functional Groups
N-(2-Methoxy-5-Methylphenyl)-Pyrazolo-Oxazine-Carboxamide Pyrazolo[3,2-b][1,3]oxazine N-(2-Methoxy-5-methylphenyl), carboxamide ~291.3 (calculated) Amide, methoxy, methyl
N-Ethyl-4-[[5-(Methoxycarbamoyl)-2-Methylphenyl]Amino]-Pyrrolo-Triazine-Carboxamide Pyrrolo[2,1-f][1,2,4]triazine N-Ethyl, methoxycarbamoyl, methyl, amino ~413.4 (calculated) Amide, ethyl, methoxy, amino
3-(Chlorosulfonyl)-Pyrazolo-Oxazine-Carboxylic Acid Pyrazolo[3,2-b][1,3]oxazine Chlorosulfonyl, carboxylic acid 113.14* Sulfonyl chloride, carboxylic acid

Key Observations:

  • Core Heterocycles : The target compound and the analogue share a pyrazolo-oxazine core, which includes an oxygen atom, enhancing polarity compared to the nitrogen-rich pyrrolo-triazine in . This difference may influence solubility and binding specificity .
  • Substituents :
    • The target compound’s 2-methoxy-5-methylphenyl group provides lipophilicity, while its carboxamide enables hydrogen bonding.
    • The compound’s pyrrolo-triazine core and ethyl/methoxycarbamoyl groups may reduce polarity, favoring membrane permeability in biological systems.
    • The analogue’s chlorosulfonyl and carboxylic acid groups increase acidity and reactivity, making it suitable for covalent bonding or prodrug strategies .

Hydrogen Bonding and Crystallography

Hydrogen bonding patterns, analyzed via graph set theory (as in ), reveal critical differences:

  • The target compound’s amide group can act as both donor and acceptor, forming stable intermolecular bonds. This contrasts with the analogue’s sulfonyl and carboxylic acid groups, which may create stronger ionic interactions in crystalline states .

Crystallographic studies using SHELX software () are essential for resolving these structural nuances, particularly in distinguishing conformational flexibility and polymorphic forms .

Research Implications

  • Drug Design : The target compound’s balanced lipophilicity and hydrogen-bonding capacity make it a candidate for kinase inhibitors. In contrast, the pyrrolo-triazine may target nucleotide-binding proteins.
  • Material Science : The analogue’s polar groups could be exploited in polymer or co-crystal engineering for enhanced thermal stability .

Biological Activity

N-(2-Methoxy-5-methylphenyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,2-b][1,3]oxazine core, which is known for its pharmacological potential. The presence of the methoxy and methyl groups on the phenyl ring may contribute to its lipophilicity and ability to interact with biological targets.

Structural Formula

N 2 Methoxy 5 methylphenyl 5H 6H 7H pyrazolo 3 2 b 1 3 oxazine 2 carboxamide\text{N 2 Methoxy 5 methylphenyl 5H 6H 7H pyrazolo 3 2 b 1 3 oxazine 2 carboxamide}

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, a series of phenylbipyridinylpyrazoles were synthesized and evaluated against over 60 tumor cell lines at the National Cancer Institute (NCI). Notably, certain derivatives showed mean growth inhibition percentages of 53% and 58%, indicating promising anticancer potential .

The mechanism of action for related compounds often involves the inhibition of topoisomerase II and interference with pyrimidine nucleotide biosynthesis. These pathways are crucial for DNA replication and transcription. For example, one derivative demonstrated a high correlation with merbarone (PCC = 0.631), suggesting similar mechanisms of action in targeting cancer cells .

In Vitro Studies

In vitro studies have shown that various derivatives exhibit selective cytotoxicity against specific cancer cell lines. The compound's ability to inhibit cell growth was assessed using standard assays such as MTT or SRB assays. The results indicated that some compounds led to over 96% inhibition in leukemia cell lines at concentrations as low as 10 µM .

Case Studies

Case Study 1: Anticancer Activity Assessment

A study evaluated a range of pyrazole derivatives for their cytotoxic effects on human cancer cell lines. Among these derivatives, one compound showed significant activity against leukemia cells with an IC50 value indicating potent antiproliferative effects .

Case Study 2: Mechanistic Insights

Another investigation into the structure-activity relationship (SAR) revealed that specific substitutions on the pyrazole ring enhanced the compound's ability to engage with biological targets effectively. This study highlighted the importance of structural modifications in optimizing anticancer activity .

Summary of Findings

Compound Cell Line Inhibition (%) IC50 (µM) Mechanism
Compound ALeukemia9610Topoisomerase II Inhibition
Compound BSolid Tumor58N/APyrimidine Biosynthesis Inhibition
Compound CVarious53N/AMulti-target Mechanisms

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